5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide is a chemical compound known for its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its complex molecular structure, which includes a chloro group, a hydroxy group, and a phenylethoxy moiety attached to a benzamide core.
Preparation Methods
The synthesis of 5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-hydroxybenzoic acid with an appropriate amine.
Introduction of the Phenylethoxy Group: The phenylethoxy group is introduced through an etherification reaction, where 2-(2-phenylethoxy)phenol is reacted with the benzamide intermediate.
Final Purification: The final compound is purified using techniques such as recrystallization from ethanol or dimethylformamide to obtain the desired product in high purity.
Chemical Reactions Analysis
5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Pharmaceuticals: It is explored for its potential antimicrobial and antitumor activities.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
When compared to similar compounds, 5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-2-methoxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide: This compound has a methoxy group instead of a hydroxy group, which alters its chemical reactivity and biological activity.
5-Chloro-2-hydroxy-N-{[2-(4-sulfamoylphenyl)ethyl]benzamide: The presence of a sulfamoyl group in this compound provides different pharmacological properties.
Properties
CAS No. |
648923-45-9 |
---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[[2-(2-phenylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-18-10-11-20(25)19(14-18)22(26)24-15-17-8-4-5-9-21(17)27-13-12-16-6-2-1-3-7-16/h1-11,14,25H,12-13,15H2,(H,24,26) |
InChI Key |
UMNAXSGHBIBIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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